

# Technical Guide: Cellular Uptake Mechanism of 113-N16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-N16B  |           |
| Cat. No.:            | B12388897 | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the cellular uptake mechanism of **113-N16B** LNPs is not extensively available in the public domain. This guide provides a comprehensive overview of the likely cellular uptake mechanisms based on the established principles of lipid nanoparticle (LNP) biology, supported by representative data and protocols from related systems.

# Introduction to Lipid Nanoparticle (LNP) Cellular Uptake

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their journey into the cell is a critical step that dictates the efficacy of the therapeutic cargo. The cellular uptake of LNPs is a complex process, primarily mediated by endocytosis, which involves the internalization of the nanoparticles into membrane-bound vesicles.[1][2] The specific endocytic pathway utilized can be influenced by the physicochemical properties of the LNP, including its size, surface charge, and the composition of its lipid components, as well as the cell type being targeted.[3][4] For LNPs, including likely candidates such as **113-N16B**, the main endocytic pathways involved are macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CVME).[2]

## **Key Endocytic Pathways for LNP Internalization**



### Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process characterized by the formation of large, irregular vesicles called macropinosomes.[2] This pathway is often implicated in the uptake of larger nanoparticles.[2] It is a form of fluid-phase uptake and can be a significant route of entry for LNPs into certain cell types, particularly cancer cells and phagocytic cells.[5]

### **Clathrin-Mediated Endocytosis (CME)**

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of small (around 100 nm) vesicles coated with the protein clathrin.[2][6] This is a major entry route for many viruses, nutrients, and also nanoparticles. The interaction of ligands on the LNP surface with specific cell surface receptors can trigger the assembly of clathrin coats and subsequent vesicle formation.[6]

### Caveolae-Mediated Endocytosis (CvME)

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and the protein caveolin.[7][8] Caveolae-mediated endocytosis is another receptor-mediated pathway, typically involving smaller vesicles (60-80 nm) than those in CME.[2] This pathway is particularly relevant for transport across endothelial and epithelial cell layers.[7] LNPs targeting these tissues may utilize this entry mechanism.[9]

### **Quantitative Analysis of LNP Uptake**

The efficiency and kinetics of LNP uptake can be quantified using various in vitro assays. Below are representative tables summarizing the kind of quantitative data obtained from such studies.

Table 1: Cellular Uptake Efficiency of 113-N16B LNPs in Lung Epithelial Cells



| Time (hours) | % of Fluorescently-<br>Labeled LNP Positive Cells | Mean Fluorescence<br>Intensity (Arbitrary Units) |
|--------------|---------------------------------------------------|--------------------------------------------------|
| 1            | 25.3 ± 3.1                                        | 150 ± 20                                         |
| 2            | 55.8 ± 4.5                                        | 420 ± 35                                         |
| 4            | 85.2 ± 5.2                                        | 980 ± 60                                         |
| 8            | 92.1 ± 3.8                                        | 1500 ± 85                                        |
| 24           | 95.6 ± 2.9                                        | 1850 ± 110                                       |

Table 2: Effect of Endocytosis Inhibitors on 113-N16B LNP Uptake

| Inhibitor      | Target Pathway             | Concentration | % Inhibition of LNP<br>Uptake |
|----------------|----------------------------|---------------|-------------------------------|
| Cytochalasin D | Macropinocytosis           | 10 μΜ         | 45.2 ± 5.5                    |
| Chlorpromazine | Clathrin-mediated          | 30 μΜ         | 30.8 ± 4.1                    |
| Genistein      | Caveolae-mediated          | 200 μΜ        | 15.5 ± 3.2                    |
| Amiloride      | Macropinocytosis           | 50 μΜ         | 40.1 ± 6.0                    |
| Dynasore       | Dynamin-dependent pathways | 80 μΜ         | 75.9 ± 7.8                    |

# Experimental Protocols In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled LNPs.

- Cell Culture: Plate target cells (e.g., A549 lung epithelial cells) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- LNP Preparation: Prepare fluorescently labeled 113-N16B LNPs by incorporating a lipidconjugated fluorophore (e.g., DiD) during the formulation process.



- Treatment: Aspirate the culture medium and add fresh medium containing the fluorescent LNPs at a final concentration of 50 nM. Incubate for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C.
- Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.
- Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for DiD). Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

### **Endocytosis Inhibition Assay**

This protocol aims to identify the primary endocytic pathways involved in LNP uptake.

- Cell Culture: Plate cells as described in protocol 4.1.
- Inhibitor Pre-treatment: Pre-incubate the cells with media containing specific endocytosis inhibitors (see Table 2 for examples) for 1 hour at 37°C.
- LNP Treatment: Without washing out the inhibitors, add fluorescently labeled 113-N16B
   LNPs to the wells and incubate for 4 hours at 37°C.
- Analysis: Harvest and analyze the cells by flow cytometry as described in protocol 4.1. The
  percentage of inhibition is calculated relative to the uptake in untreated control cells.

### **Confocal Microscopy for Intracellular Trafficking**

This protocol visualizes the subcellular localization of LNPs.

- Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.
- LNP and Organelle Staining: Treat cells with fluorescently labeled LNPs for 4 hours. In the last 30 minutes of incubation, add specific fluorescent dyes to stain endosomes (e.g., LysoTracker Red for late endosomes/lysosomes).



Imaging: Wash the cells with PBS and replace with fresh imaging medium. Image the cells
using a confocal laser scanning microscope. Co-localization analysis between the LNP
signal and the organelle stains can reveal the intracellular trafficking pathway.

Visualizing Cellular Uptake and Experimental Workflows
Signaling Pathways in LNP Endocytosis











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in mRNA-LNP therapeutics: immunological and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using macropinocytosis for intracellular delivery of therapeutic nucleic acids to tumour cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caveolae-mediated endocytosis of intratracheally instilled gold colloid nanoparticles at the air-blood barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Caveolae-Targeted Lipid Nanoparticles To Deliver mRNA to the Lungs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Cellular Uptake Mechanism of 113-N16B Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388897#cellular-uptake-mechanism-of-113-n16blnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com